

3-Mercaptopropionic acid-d4 certificate of analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Mercaptopropionic acid-d4

Cat. No.: B12314728

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Technical Guide: 3-Mercaptopropionic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Mercaptopropionic acid-d4**, a deuterated analog of 3-Mercaptopropionic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide summarizes key analytical data, outlines experimental protocols for its characterization, and presents visual workflows for better comprehension.

Quantitative Data Summary

The following tables summarize the typical physical and analytical data for **3-Mercaptopropionic acid-d4**, based on information from various suppliers and analytical literature. It is important to note that a lot-specific Certificate of Analysis was not publicly available; therefore, these tables represent a composite of expected specifications.

Table 1: General Properties

Property	Value	Source
Chemical Formula	C ₃ H ₂ D ₄ O ₂ S	[1][2]
Molecular Weight	110.17 g/mol	[1][3]
CAS Number	1141488-67-6	[3][4]
Appearance	Colorless to light yellow liquid	[5][6]

Table 2: Analytical Specifications

Analysis	Specification	Method
Isotopic Enrichment	≥ 99 atom % D	Mass Spectrometry or ¹ H NMR
Chemical Purity	≥ 97%	GC-MS or HPLC
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, IR
Residual Solvents	To be determined by user	GC-MS Headspace
Elemental Analysis	C, H, S (and D) content conforms to theoretical values	Elemental Analysis

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize **3-Mercaptopropionic acid-d4** are provided below. These protocols are based on established analytical practices for deuterated compounds and the non-deuterated analog.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To determine the percentage of deuterium incorporation in **3-Mercaptopropionic acid-d4**.

Methodology: High-resolution mass spectrometry (HRMS) is a common technique for this purpose.[7][8]

- Sample Preparation: Prepare a dilute solution of **3-Mercaptopropionic acid-d4** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Orbitrap or TOF instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[8]
- Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range to observe the molecular ion peak cluster.
- Data Analysis:
 - Identify the monoisotopic mass of the unlabeled compound (d0) and the deuterated compound (d4).
 - Measure the intensities of the isotopic peaks corresponding to d0, d1, d2, d3, and d4 species.
 - Calculate the isotopic enrichment using the relative intensities of these peaks. The atom % D is calculated by summing the contributions from all deuterated species.[9][10]

Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of **3-Mercaptopropionic acid-d4** and identify any potential impurities.

Methodology: Due to the carboxylic acid and thiol groups, derivatization is often required to improve the volatility and chromatographic performance of the analyte.[11]

- Derivatization (Silylation):
 - To a known amount of the dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) in a suitable solvent like pyridine or acetonitrile.
 - Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

- GC-MS System:
 - Gas Chromatograph: Equipped with a capillary column suitable for separating the derivatized analyte and potential impurities (e.g., a 5% phenyl-methylpolysiloxane column).
 - Mass Spectrometer: A quadrupole or ion trap mass spectrometer is typically used.
- GC-MS Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) at a controlled rate to separate the components.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Ion Source Temperature: 230 °C
 - MS Quadrupole Temperature: 150 °C
- Data Analysis:
 - The purity is determined by the area percentage of the main peak in the chromatogram.
 - Mass spectra of the main peak and any impurity peaks are used for identification by comparing with spectral libraries or through manual interpretation.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the positions of deuterium labeling.

Methodology: ^1H NMR and ^2H (Deuterium) NMR are powerful tools for the analysis of deuterated compounds.[\[12\]](#)[\[13\]](#)

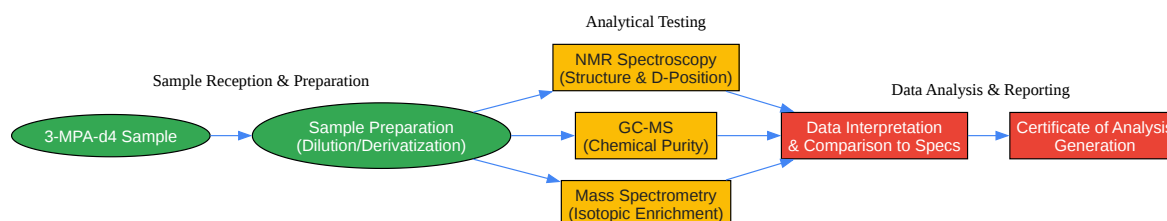
- Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., Chloroform- d , DMSO- d_6). For ^1H NMR of a highly deuterated compound, a higher

concentration may be needed to observe the residual proton signals.

- ^1H NMR Spectroscopy:
 - Acquire the proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the labeling.
 - The integration of the remaining proton signals can be used to estimate the level of deuteration.
- ^2H NMR Spectroscopy:
 - Acquire the deuterium NMR spectrum. This will show signals at the chemical shifts where deuterium atoms are present, providing direct evidence of the labeling positions.
 - Quantitative ^2H NMR can also be used to determine isotopic enrichment.[14]

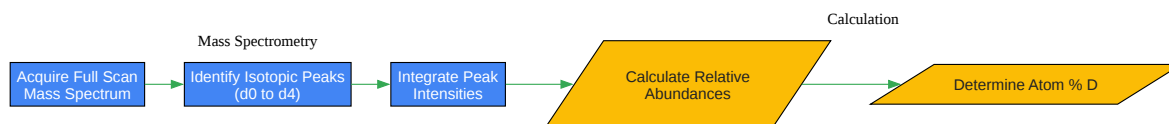
Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships relevant to the analysis and use of **3-Mercaptopropionic acid-d4**.



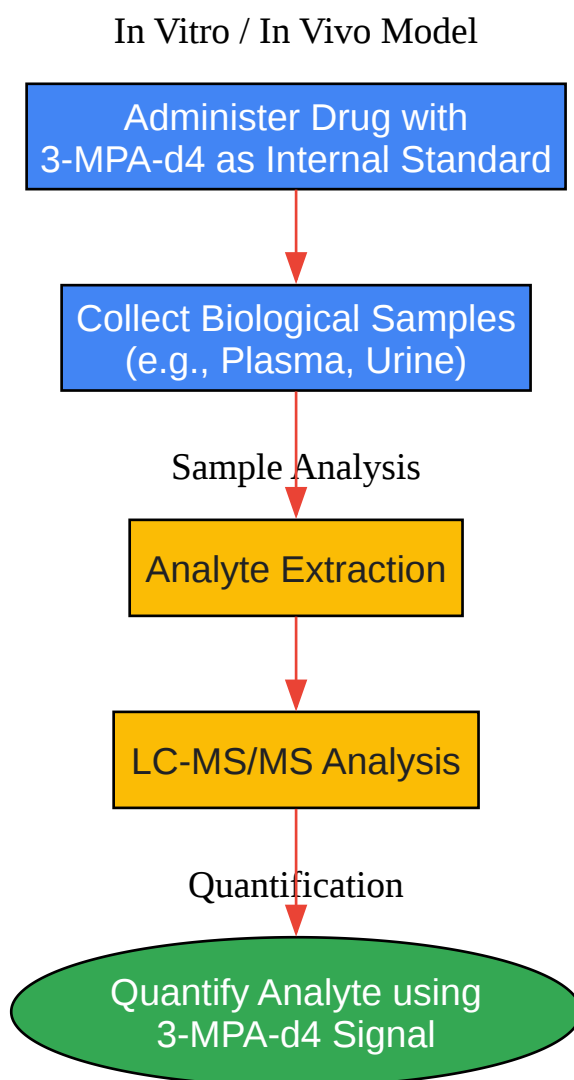
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Caption: Quality control workflow for **3-Mercaptopropionic acid-d4**.



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Caption: Workflow for determining isotopic enrichment by mass spectrometry.



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Caption: Application of 3-MPA-d4 as an internal standard in a drug metabolism study.

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- To cite this document: BenchChem. [3-Mercaptopropionic acid-d4 certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at:

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